(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone
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Overview
Description
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone is a chemical compound with a complex structure that includes a pyridine ring substituted with a phenoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-6-phenoxypyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its interactions with biological targets are of particular interest .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone: Unique due to its specific substitution pattern on the pyridine ring.
Phenyl(pyridin-4-yl)methanone: Lacks the methyl and phenoxy groups, leading to different reactivity and applications.
(4-Methyl-6-phenoxypyridin-3-yl)(4-methylphenyl)methanone: Contains an additional methyl group on the phenyl ring, affecting its chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15NO2 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
(4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3 |
InChI Key |
GTMJLDPRNSAFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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